molecular formula C25H31N3O2S B11693957 N-(2-Cyclohexaneamido-1,3-benzothiazol-6-YL)adamantane-1-carboxamide

N-(2-Cyclohexaneamido-1,3-benzothiazol-6-YL)adamantane-1-carboxamide

Cat. No.: B11693957
M. Wt: 437.6 g/mol
InChI Key: LVEABWUIXLOSGS-UHFFFAOYSA-N
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Description

N-(2-Cyclohexaneamido-1,3-benzothiazol-6-YL)adamantane-1-carboxamide is a complex organic compound that features a benzothiazole ring fused with an adamantane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyclohexaneamido-1,3-benzothiazol-6-YL)adamantane-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyclohexaneamido-1,3-benzothiazol-6-YL)adamantane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the adamantane group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride for chlorination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-(2-Cyclohexaneamido-1,3-benzothiazol-6-YL)adamantane-1-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit ceramide kinase, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind effectively to its targets, disrupting normal cellular processes and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Cyclohexaneamido-1,3-benzothiazol-6-YL)adamantane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclohexaneamido group provides additional steric hindrance and hydrophobic interactions, enhancing its binding affinity and specificity for certain molecular targets.

Properties

Molecular Formula

C25H31N3O2S

Molecular Weight

437.6 g/mol

IUPAC Name

N-[2-(cyclohexanecarbonylamino)-1,3-benzothiazol-6-yl]adamantane-1-carboxamide

InChI

InChI=1S/C25H31N3O2S/c29-22(18-4-2-1-3-5-18)28-24-27-20-7-6-19(11-21(20)31-24)26-23(30)25-12-15-8-16(13-25)10-17(9-15)14-25/h6-7,11,15-18H,1-5,8-10,12-14H2,(H,26,30)(H,27,28,29)

InChI Key

LVEABWUIXLOSGS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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